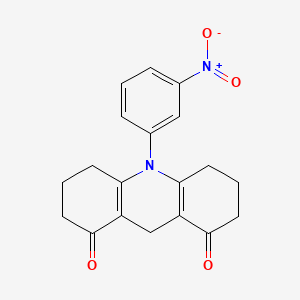
10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a hexahydroacridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione typically involves multi-step organic reactions. One common method starts with the nitration of phenylacridine derivatives, followed by cyclization and reduction steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that use cost-effective and scalable processes. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated compounds, and substituted acridines.
科学的研究の応用
10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acridine core can intercalate with DNA, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Nitrophenol: Shares the nitrophenyl group but lacks the acridine core.
Acridine derivatives: Similar core structure but different substituents.
Uniqueness
10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is unique due to the combination of the nitrophenyl group and the hexahydroacridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
174158-08-8 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
10-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C19H18N2O4/c22-18-8-2-6-16-14(18)11-15-17(7-3-9-19(15)23)20(16)12-4-1-5-13(10-12)21(24)25/h1,4-5,10H,2-3,6-9,11H2 |
InChIキー |
APRPTHKQNLKGCM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC3=C(N2C4=CC(=CC=C4)[N+](=O)[O-])CCCC3=O)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


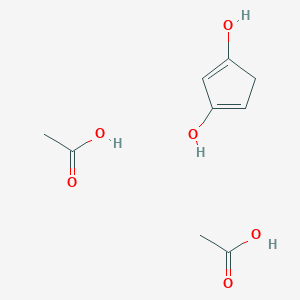
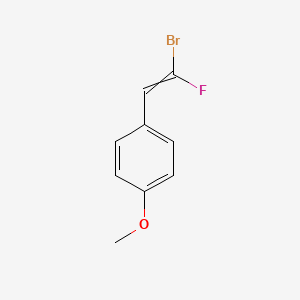



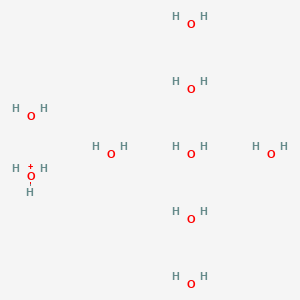
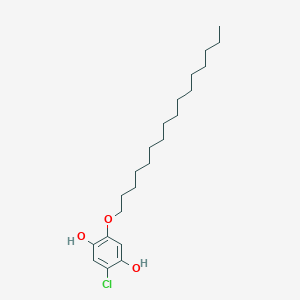

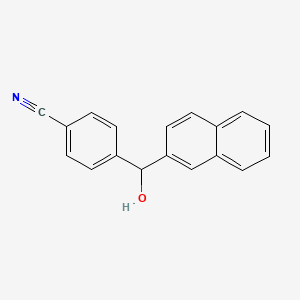
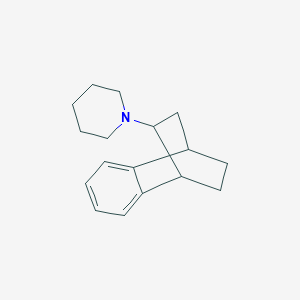
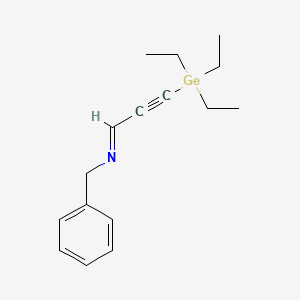

![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
